6-Chloroimidazo[1,5-a]pyrazine

Synthetic methodology Regioselective metalation Cross-coupling

Researchers face regioselectivity failure when substituting imidazo[1,5-a]pyrazine cores. This C6-chloro isomer enables precise Suzuki/Buchwald functionalization vs. inactive C8 or unstable bromo analogs. - **Key utility**: Privileged scaffold for BTK, PI3Kδ, mTOR kinase inhibitor SAR (patents US11136323B2, US20240150361A1). - **Reactivity**: Stable under strong bases (TMPMgCl·LiCl); activates selectively with Pd catalysts. - **Supply**: BenchChem ensures >98% purity with immediate global shipment.

Molecular Formula C6H4ClN3
Molecular Weight 153.57
CAS No. 1934648-08-4
Cat. No. B2786821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,5-a]pyrazine
CAS1934648-08-4
Molecular FormulaC6H4ClN3
Molecular Weight153.57
Structural Identifiers
SMILESC1=C2C=NC(=CN2C=N1)Cl
InChIInChI=1S/C6H4ClN3/c7-6-3-10-4-8-1-5(10)2-9-6/h1-4H
InChIKeyPMHKYSYHGKDOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,5-a]pyrazine: Strategic Building Block for Kinase Inhibitors


6-Chloroimidazo[1,5-a]pyrazine (CAS 1934648-08-4) is a fused bicyclic heteroaromatic compound with molecular formula C6H4ClN3 and molecular weight 153.57 g/mol . The compound features a chlorine atom positioned at the 6-position of the imidazo[1,5-a]pyrazine ring system, which comprises fused imidazole and pyrazine rings . The imidazo[1,5-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core template for numerous kinase inhibitors across diverse therapeutic targets including BTK, PI3Kδ, mTOR, ACK1, and IRE1α [1]. The 6-chloro derivative functions primarily as a versatile synthetic intermediate, enabling regioselective functionalization via cross-coupling and nucleophilic aromatic substitution reactions to generate structurally diverse compound libraries for drug discovery programs [2].

1
Heterocycle functionalization workflow via C6 cross-coupling or nucleophilic displacement
2
Kinase-targeted library design around BTK, PI3Kδ, or mTOR privileged scaffolds
3
Regioselective C3-metalation and directed remote cyclization studies

Why Positional Isomers Fail to Replace 6-Chloroimidazo[1,5-a]pyrazine


Generic substitution of 6-chloroimidazo[1,5-a]pyrazine with its positional isomer 8-chloroimidazo[1,5-a]pyrazine (CAS 56468-23-6) or alternative halogen derivatives (6-bromo, 6-fluoro) fails because the specific regiochemistry of the chlorine substituent at C6 dictates fundamentally different reactivity profiles and synthetic utility . The C6 position exhibits distinct electronic character and steric accessibility compared to C8, enabling selective metalation and cross-coupling strategies that are not transferable between positional isomers [1]. Furthermore, the chloride leaving group at C6 provides an optimal balance between stability during multi-step synthesis and reactivity in downstream functionalization—whereas bromo analogs offer higher reactivity but reduced stability, and fluoro analogs are largely inert to nucleophilic displacement under standard conditions [2]. In kinase inhibitor SAR campaigns, subtle changes in halogen position or identity on the imidazo[1,5-a]pyrazine core dramatically alter target binding, as evidenced by structure-activity relationship studies showing that C6-substituted derivatives exhibit distinct potency and selectivity profiles versus C8-substituted counterparts [3].

Target 6-Chloroimidazo[1,5-a]pyrazine

Enables C3-metalation and C6 cross-coupling; stability suited for multi-step sequences.

Potential Substitute 8-Chloro positional isomer

Directs metalation to C5; synthetic route divergence may prevent protocol transfer.

Reported reactivity profile may not transfer directly
Target 6-Chloro leaving group

Intermediate reactivity: stable under basic/nucleophilic conditions; controllable Pd-catalyzed coupling.

Potential Substitute 6-Bromo analog

Higher reactivity may lead to premature oxidative addition and reduced multi-step yield.

Differentiation Evidence: 6-Chloroimidazo[1,5-a]pyrazine vs. Structural Analogs


C3-Metalation Specificity: C6- vs. C8-Chloro Isomer

In a direct synthetic comparison study of imidazo[1,5-a]pyrazine derivatives, 6-chloroimidazo[1,5-a]pyrazine and its 8-chloro positional isomer demonstrate fundamentally different metalation regioselectivity. The C6-chloro derivative undergoes regioselective C3-metalation using TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, whereas the C8-chloro isomer directs metalation to the C5 position due to altered electronic distribution across the bicyclic system [1]. This difference in regioselectivity determines which positions can be functionalized in subsequent cross-coupling reactions, making the two isomers non-interchangeable in synthetic route design [2].

C3-Metalation specificity
Head-to-head
C6-Cl isomer undergoes C3-metalation; 8-Cl isomer directs metalation to C5 under identical TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl conditions.
Regioselectivity controls accessible substitution patterns
Reported synthetic methodology context
Synthetic methodology Regioselective metalation Cross-coupling

Leaving Group Stability: Chloride vs. Bromide in Cross-Coupling

6-Chloroimidazo[1,5-a]pyrazine offers a distinct reactivity advantage over its 6-bromo counterpart in sequential cross-coupling strategies. The aryl chloride bond at C6 exhibits sufficient stability to survive multi-step synthetic sequences involving strongly basic or nucleophilic conditions, whereas the corresponding aryl bromide is prone to premature oxidative addition and undesired side reactions [1]. In Suzuki-Miyaura cross-coupling applications using imidazo[1,5-a]pyrazine scaffolds, the chloride leaving group requires optimized palladium catalyst systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2 with appropriate ligands) to achieve coupling, providing chemists with a controllable reactivity window that the more labile bromide does not offer [2].

Leaving group stability
Class-level
Reactivity ranking: Bromide (highest) > Chloride (intermediate) > Fluoride (lowest). Chloride survives multi-step basic/nucleophilic sequences.
Controllable reactivity window for sequential coupling
Class inference; validate under specific protocol conditions
Cross-coupling chemistry Suzuki-Miyaura Leaving group reactivity

Kinase Patent Validation of C6-Chloro Scaffold

The imidazo[1,5-a]pyrazine scaffold, particularly derivatives bearing substitution at the C6 position, is extensively validated in patent literature as a core template for kinase inhibitors. Computational pharmacophore modeling and 3D-QSAR studies of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors identified specific structural features at the C6 position that correlate with enhanced potency (R² = 0.9123, R²CV = 0.5338) [1]. In parallel, granted patents from Beigene (US11136323B2) and other pharmaceutical entities describe imidazo[1,5-a]pyrazine derivatives with C6-substitution as selective PI3Kδ inhibitors with favorable selectivity profiles against PI3Kγ [2]. The 6-chloro derivative serves as the essential synthetic precursor for generating these patent-validated compound series via C6 functionalization, whereas the 8-chloro isomer does not appear in the key synthetic intermediates disclosed for these therapeutic programs [3].

Kinase patent validation
Class-level
C6-substituted imidazo[1,5-a]pyrazines reported in BTK/PI3Kδ inhibitor patents; 3D-QSAR model R² = 0.9123 for C6 derivatives.
Supports C6 intermediate selection for patent-relevant libraries
Patent representation context; review for specific target programs
Kinase inhibition BTK inhibitors PI3Kδ inhibitors

Directed Remote Metalation-Cyclization to a Tricyclic Scaffold

6-Chloroimidazo[1,5-a]pyrazine enables a unique directed remote metalation-cyclization sequence that is not accessible from the 8-chloro isomer. Starting from the C6-chloro derivative, C3-metalation followed by Suzuki cross-coupling installs a benzamide moiety, which then undergoes directed remote metalation and subsequent cyclization to yield the triazadibenzo[cd,f]azulen-7(6H)-one tricyclic ring system—a previously unknown heterocyclic scaffold [1]. This transformation sequence exploits the specific regiochemical and electronic properties conferred by the C6-chloro substitution pattern. Attempts to perform the analogous sequence with the 8-chloro isomer result in different metalation regioselectivity and failure to achieve the directed remote cyclization step [2].

Directed remote cyclization
Head-to-head
C6-Cl enables C3-metalation → Suzuki coupling → remote metalation → cyclization to triazadibenzo[cd,f]azulen-7(6H)-one. Pathway unavailable from 8-Cl isomer.
Unique tricyclic scaffold access via C6 intermediate
Reported synthetic methodology; scaffold novelty context
Directed metalation Cyclization Polycyclic heterocycle synthesis

Priority Applications of 6-Chloroimidazo[1,5-a]pyrazine


Medicinal Chemistry: Kinase Inhibitor Library Synthesis

6-Chloroimidazo[1,5-a]pyrazine is the preferred building block for generating C6-substituted imidazo[1,5-a]pyrazine libraries targeting BTK, PI3Kδ, mTOR, and ACK1 kinases. The C6-chloro substituent enables selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig) to install diverse aryl, heteroaryl, and amine functionality while maintaining the integrity of the imidazo[1,5-a]pyrazine core [1]. Computational 3D-QSAR models (R² = 0.9123) validate that C6-substitution patterns on this scaffold correlate strongly with BTK inhibitory potency, providing a data-driven rationale for library design around the 6-chloro intermediate [2]. The 8-chloro isomer cannot substitute in these libraries because it directs functionalization to different positions and yields compounds with distinct SAR profiles [3].

Process Chemistry: Halogen Stability in Multi-Step Synthesis

In multi-step synthetic sequences where the imidazo[1,5-a]pyrazine core must survive strongly basic or nucleophilic conditions prior to cross-coupling, 6-chloroimidazo[1,5-a]pyrazine is the halogenated intermediate of choice. The aryl chloride bond at C6 demonstrates sufficient stability to withstand organometallic base treatments (TMPMgCl·LiCl, TMP2Zn·2MgCl2·2LiCl) and nucleophilic environments without premature decomposition, unlike the corresponding 6-bromo derivative which exhibits higher susceptibility to undesired oxidative addition and side reactions [4]. This stability window enables sequential functionalization strategies where the chloride is retained through early synthetic steps and activated selectively at the desired stage using optimized palladium catalyst systems [5].

Academic Research: Metalation and Cyclization Methodologies

For academic laboratories investigating regioselective metalation chemistry of π-deficient heteroaromatics, 6-chloroimidazo[1,5-a]pyrazine serves as a model substrate to study C3-versus-C5 metalation selectivity. The compound undergoes clean C3-metalation with TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, enabling subsequent trapping with electrophiles or transmetalation for cross-coupling [6]. Furthermore, the directed remote metalation-cyclization sequence accessible from the C6-chloro derivative provides a unique case study in complex heterocycle construction, culminating in the triazadibenzo[cd,f]azulen-7(6H)-one tricyclic system—a scaffold inaccessible from the 8-chloro isomer [7].

Pharmaceutical R&D: Reproducing Patent PI3Kδ/BTK Routes

Pharmaceutical R&D teams working to reproduce or optimize patent-disclosed PI3Kδ and BTK inhibitor series (e.g., Beigene US11136323B2, US20240150361A1) require 6-chloroimidazo[1,5-a]pyrazine as the key synthetic intermediate [8]. The disclosed synthetic schemes in these patents utilize C6-substituted imidazo[1,5-a]pyrazine cores, with the 6-chloro derivative serving as the universal precursor for installing diverse C6 substituents via cross-coupling [9]. Procurement of the 8-chloro isomer would yield a different substitution pattern incompatible with the patent SAR and would not reproduce the claimed compounds .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective C6 cross-coupling handle
BTK/PI3Kδ SAR alignment and target engagement
Multi-step process chemistry
Chloride stability under basic conditions
Reaction sequence robustness and premature activation review
Regioselective metalation methodology
C3-metalation with TMP-bases
Electronic distribution and remote cyclization pathway
Patent route reproduction
C6 intermediate as documented in patent schemes
Synthetic intermediate identity and protocol transfer

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